molecular formula C29H29F2N3O8 B13385340 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B13385340
M. Wt: 585.6 g/mol
InChI Key: XWFCFMXQTBGXQW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound. It belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound is structurally characterized by the presence of a quinoline core, a cyclopropyl group, and multiple fluorine atoms, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinoline core.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like fluoride ions. Major products formed from these reactions include various fluorinated quinolones and their derivatives .

Scientific Research Applications

1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the quinoline core binding to the active site of the enzymes, preventing their normal function .

Properties

Molecular Formula

C29H29F2N3O8

Molecular Weight

585.6 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)

InChI Key

XWFCFMXQTBGXQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O

Origin of Product

United States

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